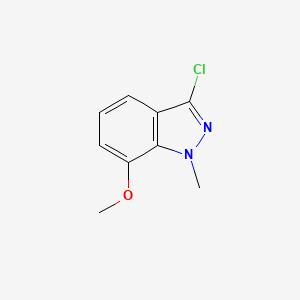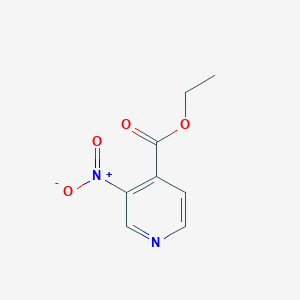
Ethyl 3-nitroisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ニトロイソニコチン酸エチルは、分子式がC8H8N2O4である有機化合物です。これはイソニコチン酸の誘導体であり、カルボキシル基にエチルエステル基が結合しており、ピリジン環の3位にニトロ基が置換されています。
準備方法
合成経路と反応条件
3-ニトロイソニコチン酸エチルは、いくつかの方法で合成することができます。一般的な合成経路の1つは、イソニコチン酸エチルのニトロ化です。このプロセスは通常、次の手順が含まれます。
ニトロ化: イソニコチン酸エチルは、濃硫酸と硝酸の混合物などのニトロ化剤で処理されます。反応は、過剰なニトロ化と分解を避けるために、制御された温度条件下で行われます。
精製: 粗生成物は、再結晶またはカラムクロマトグラフィーによって精製して純粋な3-ニトロイソニコチン酸エチルを得ます。
工業的製造方法
工業的な設定では、3-ニトロイソニコチン酸エチルの生産は、反応条件をよりよく制御し、より高い収率を確保するために、連続フローリアクターを使用する場合があります。自動化システムの使用は、プロセスの効率と安全性も向上させることができます。
化学反応の分析
反応の種類
3-ニトロイソニコチン酸エチルは、次のものを含むさまざまな化学反応を起こします。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用するか、酸性条件下で鉄粉を使用することにより、アミノ基に還元することができます。
置換: ニトロ基は、アミンまたはチオールなどの求核剤がニトロ基を置換する求核置換反応に関与することができます。
加水分解: エステル基は、酸性または塩基性条件下で対応するカルボン酸に加水分解することができます。
一般的な試薬と条件
還元剤: パラジウム触媒付き水素ガス、酸性条件下での鉄粉。
求核剤: アミン、チオール。
加水分解条件: 酸性または塩基性水溶液。
生成される主要な生成物
還元: 3-アミノイソニコチン酸エチル。
置換: 使用された求核剤に応じて、さまざまな置換イソニコチン酸エステル。
加水分解: 3-ニトロイソニコチン酸。
科学研究における用途
3-ニトロイソニコチン酸エチルは、科学研究でいくつかの用途があります。
有機合成: 特に医薬品や農薬の開発において、より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
医薬品化学: この化合物は、抗菌剤や抗癌剤などの潜在的な生物学的活性を調査されています。
材料科学: 金属イオンと配位する能力があるため、配位ポリマーや金属有機フレームワークなどの機能性材料の合成に使用されています。
科学的研究の応用
Ethyl 3-nitroisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of functional materials, such as coordination polymers and metal-organic frameworks, due to its ability to coordinate with metal ions.
作用機序
3-ニトロイソニコチン酸エチルの作用機序は、その特定の用途によって異なります。医薬品化学では、その生物学的活性は、酵素や受容体との相互作用を伴う可能性があります。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために生体還元を受ける可能性があり、抗菌剤または抗癌剤の効果をもたらします。エステル基は、生体内で加水分解されて活性なイソニコチン酸誘導体を放出することができます。
類似の化合物との比較
3-ニトロイソニコチン酸エチルは、他のニトロ置換イソニコチン酸エステルと比較することができます。
4-ニトロイソニコチン酸エチル: 類似の構造ですが、ニトロ基は4位にあります。位置異性体のため、反応性と生物学的活性は異なる可能性があります。
3-ニトロイソニコチン酸メチル: 類似の構造ですが、エチルエステル基の代わりにメチルエステル基を持っています。エステル基の違いは、化合物の溶解性と反応性に影響を与える可能性があります。
3-ニトロイソニコチン酸: この化合物のカルボン酸型。これはより極性があり、エステル誘導体と比較して溶解性と反応性が異なる場合があります。
類似化合物との比較
Ethyl 3-nitroisonicotinate can be compared with other nitro-substituted isonicotinates and esters:
Ethyl 4-nitroisonicotinate: Similar structure but with the nitro group at the fourth position. It may exhibit different reactivity and biological activity due to the positional isomerism.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. The difference in ester groups can affect the compound’s solubility and reactivity.
3-nitroisonicotinic acid: The carboxylic acid form of the compound. It is more polar and may have different solubility and reactivity compared to the ester derivatives.
特性
分子式 |
C8H8N2O4 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC名 |
ethyl 3-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-5-7(6)10(12)13/h3-5H,2H2,1H3 |
InChIキー |
SOFXBOGIXRXCOO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=NC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


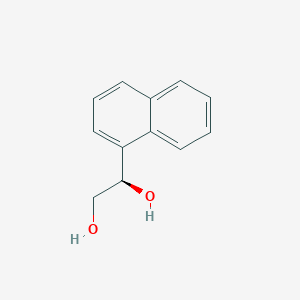
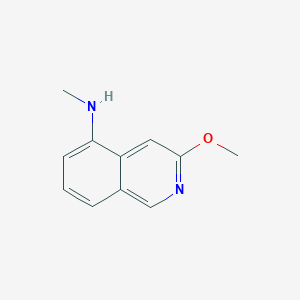


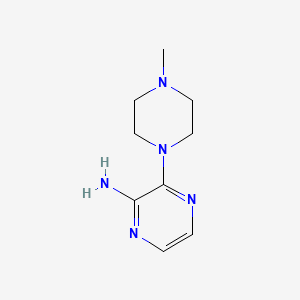

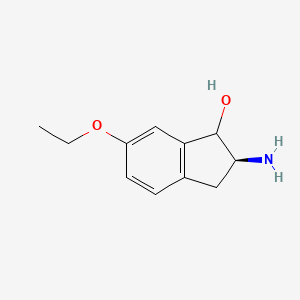

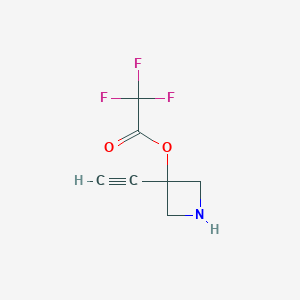

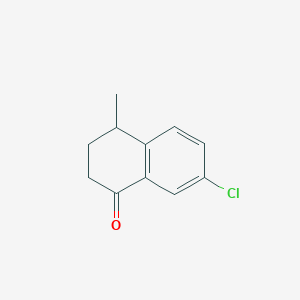
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)

